

An In-depth Technical Guide to Dimethyl 4-Hydroxyisophthalate

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Compound of Interest		
Compound Name:	Dimethyl 4-hydroxyisophthalate	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **dimethyl 4-hydroxyisophthalate**, a key chemical intermediate. The document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and discusses its potential applications in drug development. All quantitative data is presented in clear, tabular formats, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.

Chemical and Physical Properties

Dimethyl 4-hydroxyisophthalate, also known as dimethyl 4-hydroxybenzene-1,3-dicarboxylate, is a phthalate ester with the chemical formula $C_{10}H_{10}O_{5}[1]$. Its molecular weight is approximately 210.18 g/mol [1]. This compound serves as a valuable building block in organic synthesis.

Identifiers and Molecular Characteristics



Property	Value	Reference
IUPAC Name	dimethyl 4-hydroxybenzene- 1,3-dicarboxylate	[1]
CAS Number	5985-24-0	[1]
Molecular Formula	C10H10O5	[1]
Molecular Weight	210.18 g/mol	[1]
Canonical SMILES	COC(=0)C1=CC(=C(C=C1)O) C(=0)OC	[2]
InChI	InChI=1S/C10H10O5/c1-14- 9(12)6-3-4-8(11)7(5- 6)10(13)15-2/h3-5,11H,1-2H3	

Physical Properties

Property	Value	Reference
Melting Point	94-95 °C	[3]
Solubility	Soluble in DMSO (42 mg/mL), Ethanol (42 mg/mL). Insoluble in water.	[2]

Synthesis of Dimethyl 4-Hydroxyisophthalate

The primary method for synthesizing **dimethyl 4-hydroxyisophthalate** is through the Fischer esterification of 4-hydroxyisophthalic acid with methanol, using an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol outlines the synthesis of **dimethyl 4-hydroxyisophthalate** from 4-hydroxyisophthalic acid and methanol.

Materials:

· 4-hydroxyisophthalic acid



- Methanol (reagent grade)
- Concentrated Sulfuric Acid (H₂SO₄)
- Sodium Bicarbonate (NaHCO₃) solution (5%)
- Diethyl ether
- Anhydrous Magnesium Sulfate (MgSO₄)
- Round-bottom flask
- Reflux condenser
- Stirring apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask, suspend 4-hydroxyisophthalic acid in an excess of methanol.
- Slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.
- Attach a reflux condenser and heat the mixture to reflux for several hours until the reaction is complete (monitoring by TLC is recommended).
- After cooling to room temperature, remove the excess methanol using a rotary evaporator.
- Dissolve the residue in diethyl ether and transfer to a separatory funnel.
- Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid and remove unreacted 4-hydroxyisophthalic acid. The desired dimethyl ester will remain in the organic phase[3].
- Separate the organic layer and wash it with brine.



- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude dimethyl 4-hydroxyisophthalate.
- The crude product can be further purified by recrystallization.

Synthesis Workflow



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Caption: Workflow for the synthesis and purification of **dimethyl 4-hydroxyisophthalate**.

Analytical Characterization

Accurate characterization of **dimethyl 4-hydroxyisophthalate** is crucial for its use in research and development. The following are standard analytical techniques employed for its identification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy Protocol:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
- Data Acquisition: Acquire the ¹H NMR spectrum at room temperature.
- Data Analysis: Process the spectrum to identify the chemical shifts, multiplicities, and coupling constants of the protons. Expected signals would correspond to the aromatic



protons and the two methyl ester groups.

Infrared (IR) Spectroscopy

FT-IR Spectroscopy Protocol:

- Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
- Data Analysis: Identify characteristic absorption bands for the hydroxyl (-OH), carbonyl
 (C=O) of the ester, and aromatic C-H and C=C bonds.

Mass Spectrometry (MS)

Mass Spectrometry Protocol:

- Sample Introduction: Introduce the sample via direct infusion or coupled with a chromatographic technique (GC-MS or LC-MS).
- Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum, including the molecular ion peak and fragmentation pattern.
- Data Analysis: The molecular ion peak should correspond to the molecular weight of the compound. The fragmentation pattern can provide structural information. Phthalate metabolites often show a characteristic fragment ion at m/z 121.0295, representing the deprotonated benzoate ion[4].

High-Performance Liquid Chromatography (HPLC)

HPLC Protocol for Purity Assessment:

Column: A reversed-phase C18 column is typically used.



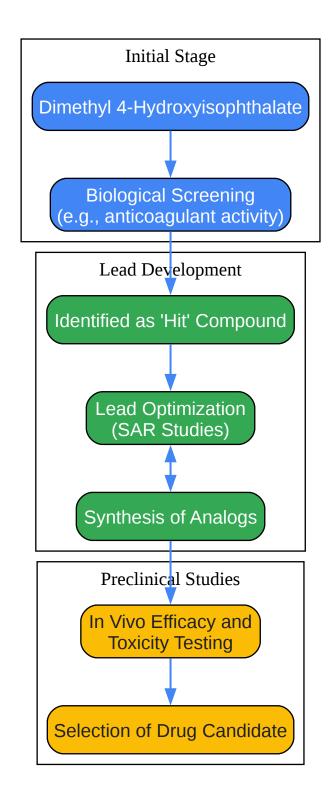
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acid modifier like formic acid or phosphoric acid.
- Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
- Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a suitable solvent.
- Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. The purity can be determined by the relative peak area.

Applications in Drug Development

Dimethyl 4-hydroxyisophthalate primarily serves as a versatile building block in the synthesis of more complex molecules. Its potential as an oral anticoagulant has been noted, as it has been shown to inhibit platelet aggregation and prolong bleeding time in mice[5]. This suggests its potential as a lead compound or a scaffold for the development of novel antithrombotic agents.

Logical Relationship in Drug Discovery





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Caption: Logical flow from a starting compound to a drug candidate in drug discovery.



Conclusion

Dimethyl 4-hydroxyisophthalate is a valuable chemical entity with well-defined properties. The experimental protocols provided in this guide offer a foundation for its synthesis and characterization in a laboratory setting. Its potential biological activity warrants further investigation for the development of new therapeutic agents.

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